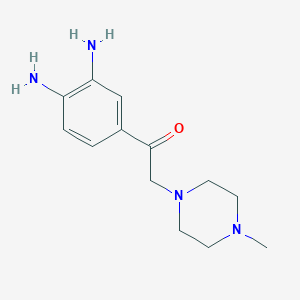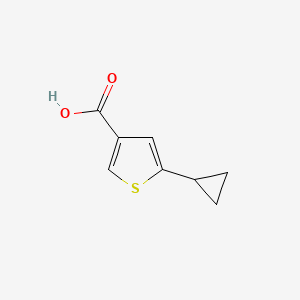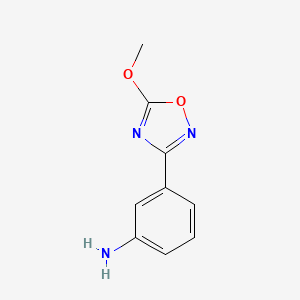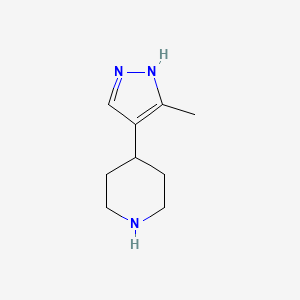
1-(3,4-diaMinophenyl)-2-(4-Methylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Neurological Applications
Research indicates that derivatives of 1-(3,4-diaminophenyl)-2-(4-methylpiperazin-1-yl)ethanone may have significant implications in neurological studies, particularly in the development of compounds that can improve cognitive functions. For instance, compounds promoting memory enhancement in mice have been synthesized, showcasing the potential of these derivatives in addressing neurological dysfunctions such as memory reconstruction issues (Zhang Hong-ying, 2012).
Antimicrobial Applications
The antimicrobial activity of heterocyclic compounds derived from similar chemical structures has been explored, highlighting their significance in medicinal chemistry and drug research. These studies contribute to the understanding of how modifications in the molecular structure can lead to substances capable of combating microbial infections (Atul K. Wanjari, 2020).
Synthesis of Related Compounds
The chemical versatility of this compound and its analogs has been demonstrated through various synthetic approaches. These methodologies not only provide access to a wide range of derivatives but also open avenues for the development of new pharmaceutical agents. Studies on the synthesis of new amides in the N-methylpiperazine series shed light on the potential of these compounds in the creation of antileukemic agents, indicating a broader therapeutic applicability (E. Koroleva et al., 2011).
Material Science Applications
The exploration of novel polyimides derived from asymmetric diamines, akin to the core structure of the target compound, has revealed applications in material science, particularly in the development of memory storage devices. These findings underscore the compound's relevance beyond biological applications, highlighting its utility in technological advancements (Yang Gao et al., 2023).
Properties
IUPAC Name |
1-(3,4-diaminophenyl)-2-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16-4-6-17(7-5-16)9-13(18)10-2-3-11(14)12(15)8-10/h2-3,8H,4-7,9,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIBCNJJZKHCNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione](/img/structure/B1457470.png)




![Ethyl 2-([(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl)acetate](/img/structure/B1457478.png)


![[3-(Propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1457485.png)



![(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1457492.png)

